4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
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Description
4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Studies
Synthesis and antimicrobial activity
The compound has been studied in the context of synthesizing fluoroquinolone-based 4-thiazolidinones with antimicrobial properties. These synthesized compounds, including similar structures to the given compound, have shown significant antifungal and antibacterial activities (Patel & Patel, 2010).
Antibacterial and antifungal activities
Compounds with structures analogous to 4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide have demonstrated excellent activity against various microorganisms, suggesting its potential in developing new antimicrobial agents (Patel & Patel, 2010).
Pharmaceutical Research
CGRP receptor inhibitor
A related compound has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is relevant in pharmaceutical research for developing treatments for conditions like migraine (Cann et al., 2012).
Potential anti-inflammatory and analgesic agents
Some derivatives of quinazolinone, closely related to the specified compound, have been synthesized and screened for their potential anti-inflammatory and analgesic activity, indicating its relevance in pain management and inflammation treatment research (Farag et al., 2012).
Photostability and Photochemistry
Photochemical behavior
The photochemical properties of compounds similar to the given chemical have been studied, revealing insights into their stability and behavior under light exposure, which is crucial for developing stable pharmaceutical formulations (Mella et al., 2001).
Luminescent properties and electron transfer
Derivatives of the compound have been analyzed for their luminescent properties and photo-induced electron transfer, which is significant in the field of photophysics and materials science (Gan et al., 2003).
Structural and Chemical Analysis
- Crystal structure analysis: The crystal structure of compounds related to the given chemical has been determined, providing insights into their molecular conformation and potential interactions, essential for drug design and development (Ullah & Altaf, 2014).
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-16(2)17-7-9-18(10-8-17)23-20(26)15-27-21-22-12-11-19(24-21)25-13-5-3-4-6-14-25/h7-12,16H,3-6,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTRPIXFJWOMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.